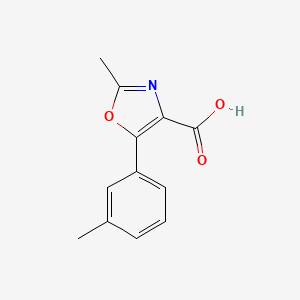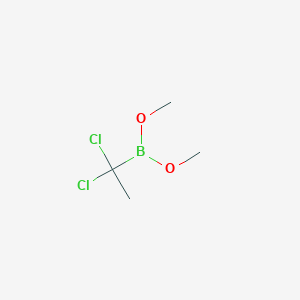
5-(3-Aminophenyl)pent-4-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Aminophenyl)pent-4-yn-1-ol: is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a pentyn-1-ol chain. This compound is of significant interest in organic chemistry due to its unique structure, which combines an alkyne, an alcohol, and an aromatic amine. These functional groups make it a versatile intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminophenyl)pent-4-yn-1-ol typically involves a multi-step process starting from commercially available precursors. One common method involves the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne group. This can be achieved by reacting an appropriate halide with a terminal alkyne in the presence of a strong base such as sodium amide.
Amination: The next step involves the introduction of the amino group. This can be done through a nucleophilic substitution reaction where an amine is introduced to the aromatic ring.
Hydroxylation: Finally, the hydroxyl group is introduced through a reduction reaction, typically using a reducing agent like lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in 5-(3-Aminophenyl)pent-4-yn-1-ol can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)
Substitution: Halides, Nucleophiles
Major Products:
Oxidation: Ketones, Aldehydes
Reduction: Alkenes, Alkanes
Substitution: Various substituted aromatic compounds
Aplicaciones Científicas De Investigación
Chemistry: 5-(3-Aminophenyl)pent-4-yn-1-ol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool in probing biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its functional groups can be modified to create compounds with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its reactivity allows for the creation of materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(3-Aminophenyl)pent-4-yn-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the alkyne and hydroxyl groups can participate in covalent bonding and redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
4-Pentyn-1-ol: Similar structure but lacks the aromatic amine group.
3-Aminophenylacetylene: Contains the aromatic amine and alkyne but lacks the hydroxyl group.
Phenylpropargylamine: Contains the aromatic amine and alkyne but with a different carbon chain length.
Uniqueness: 5-(3-Aminophenyl)pent-4-yn-1-ol is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. The presence of the amino, alkyne, and hydroxyl groups in a single molecule provides versatility that is not commonly found in similar compounds.
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
5-(3-aminophenyl)pent-4-yn-1-ol |
InChI |
InChI=1S/C11H13NO/c12-11-7-4-6-10(9-11)5-2-1-3-8-13/h4,6-7,9,13H,1,3,8,12H2 |
Clave InChI |
DNIJLAFTFLRVOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C#CCCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]acetamide](/img/structure/B8575089.png)
![Furo[3,2-c]pyridin-7-ol](/img/structure/B8575094.png)



![4-Iodobenzo[b]thiophene](/img/structure/B8575114.png)





